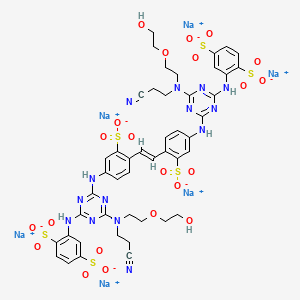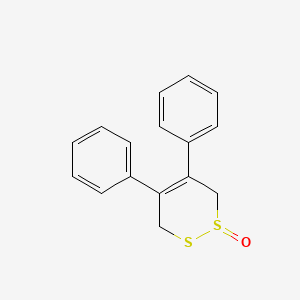
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide is an organic compound with the molecular formula C16H14S2O It is a derivative of 1,2-dithiine, characterized by the presence of two phenyl groups attached to the 4 and 5 positions of the dithiine ring, and an oxide group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diphenyl-1,3-butadiene with sulfur to form the dithiine ring, followed by oxidation to introduce the oxide group at the 1 position. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iodine or bromine to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-3,6-dihydro-1,2-dithiine: Lacks the oxide group at the 1 position.
5,6-Diphenyl[1,3]dithiolo[4,5-b]-dithiine-2-thione: Contains a thione group instead of an oxide.
1,4-Dithiin, 2,3-dihydro-5,6-dimethyl-, 1,1,4,4-tetraoxide: A related compound with different substituents and oxidation states.
Uniqueness
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide is unique due to the presence of both phenyl groups and the oxide group, which confer distinct chemical and biological properties
Properties
CAS No. |
34826-14-7 |
|---|---|
Molecular Formula |
C16H14OS2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4,5-diphenyl-3,6-dihydrodithiine 1-oxide |
InChI |
InChI=1S/C16H14OS2/c17-19-12-16(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
GKGZFTVWJQDQBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CS(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)

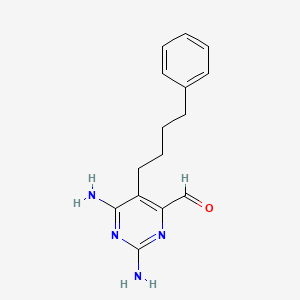

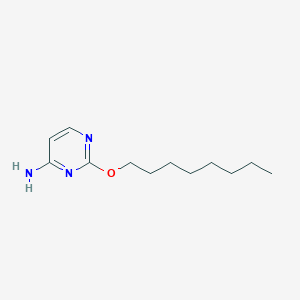

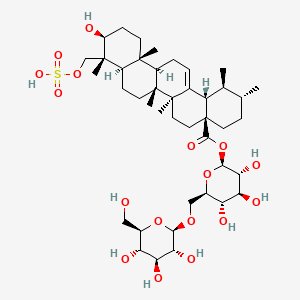
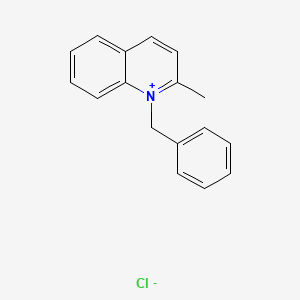
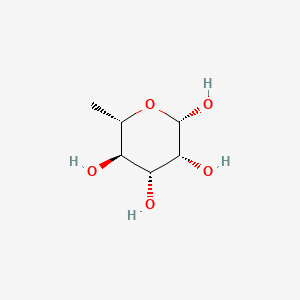

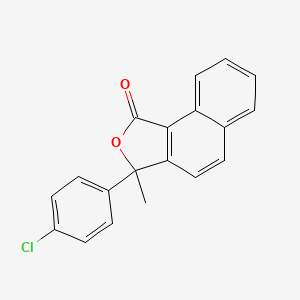
![2-(2-Benzo[d]thiazolyl)-4-nitrophenol](/img/structure/B12793097.png)

